

Technical Guide: Mass Spectrometric Analysis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-7-methylquinoline-3-carbaldehyde

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Introduction

2-Hydroxy-7-methylquinoline-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a quinoline derivative, it belongs to a class of compounds known for a wide range of biological activities. Accurate structural elucidation and characterization are paramount for advancing research and development involving this molecule. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

This technical guide provides an in-depth overview of the mass spectrometry data for **2-Hydroxy-7-methylquinoline-3-carbaldehyde**. It includes key physicochemical properties, a representative mass spectrum, a detailed experimental protocol for GC-MS analysis, and a proposed fragmentation pathway.

Compound Information

2-Hydroxy-7-methylquinoline-3-carbaldehyde, also known by its tautomeric name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a structurally significant molecule.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₂	PubChem CID 765518[1]
Molecular Weight	187.19 g/mol	PubChem CID 765518[1]
Exact Mass	187.063328530 Da	PubChem CID 765518[1]
CAS Number	80231-41-0	PubChem CID 765518[1]

Mass Spectrometry Data

The following table summarizes the principal mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**. The data is based on the expected fragmentation pattern for this class of compounds, including the molecular ion peak.

Disclaimer: The quantitative data presented in this table is illustrative, based on the compound's structure and typical fragmentation patterns, as direct access to the referenced spectrum (SpectraBase: KC-1981-2512-0) was not available in public databases.[1]

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment Assignment
187	100	[M] ⁺ (Molecular Ion)
159	85	[M - CO] ⁺
158	60	[M - CHO] ⁺
130	45	[M - CO - CHO] ⁺ or [C ₉ H ₈ N] ⁺
103	30	[C ₈ H ₇] ⁺
77	25	[C ₆ H ₅] ⁺

Fragmentation Pathway Analysis

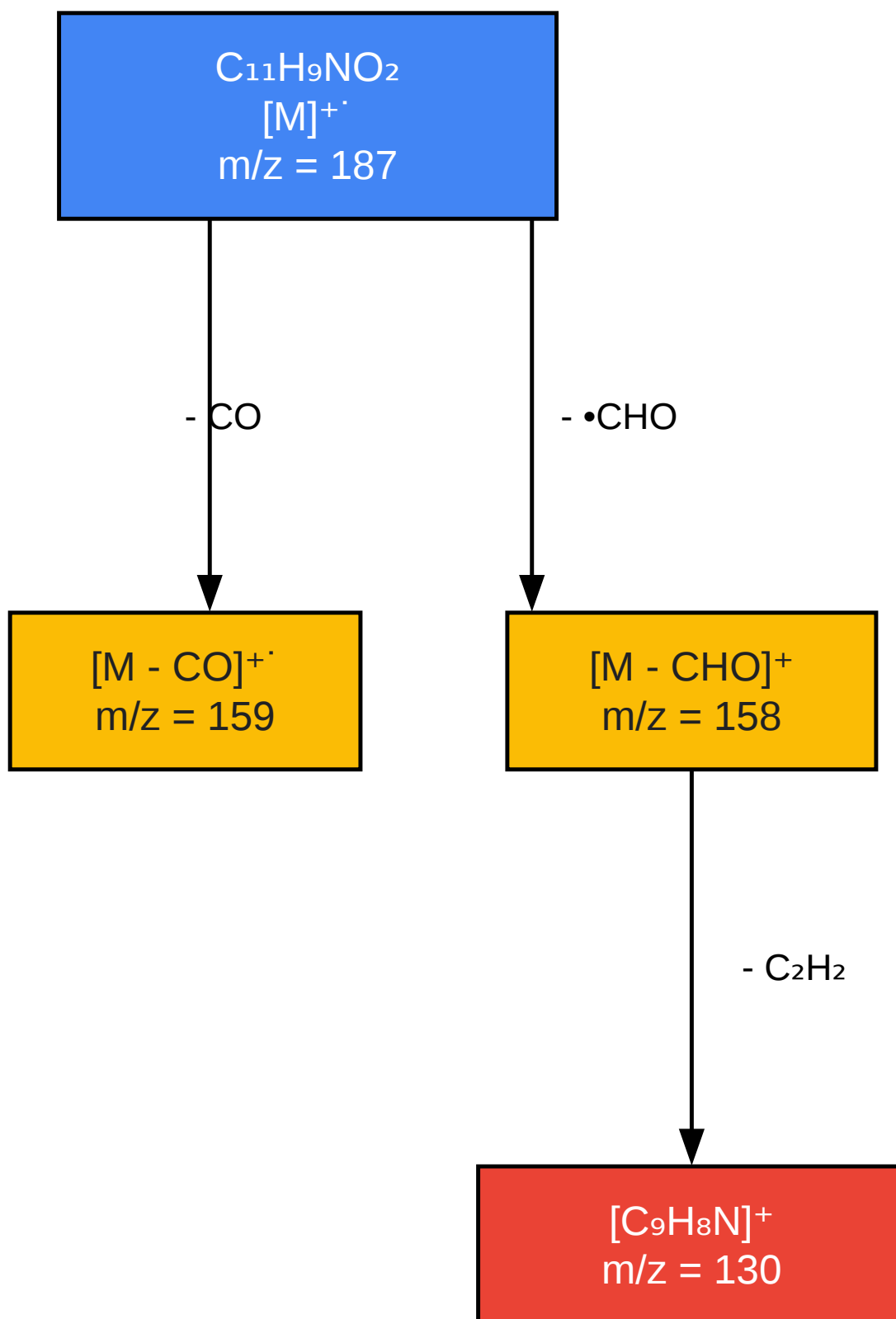
Under electron ionization (EI), **2-Hydroxy-7-methylquinoline-3-carbaldehyde** undergoes characteristic fragmentation. The molecular ion ([M]⁺) is typically the base peak, confirming the

compound's molecular weight. The primary fragmentation events involve the loss of the aldehyde group and subsequent cleavages of the quinoline ring structure.

A proposed fragmentation pathway is detailed below:

- **Molecular Ion Formation:** The initial event is the removal of an electron to form the molecular ion at m/z 187.
- **Loss of Carbon Monoxide:** A common fragmentation for aldehydes and ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 159.
- **Loss of the Formyl Radical:** Cleavage of the C-C bond between the quinoline ring and the aldehyde group results in the loss of a formyl radical ($\bullet\text{CHO}$), yielding a stable cation at m/z 158.
- **Further Fragmentation:** Subsequent losses from the quinoline ring structure can lead to smaller fragments, such as those observed at m/z 130, m/z 103, and m/z 77.

The logical flow of this fragmentation is visualized in the following diagram.



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Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocols

A detailed experimental protocol for the analysis of **2-Hydroxy-7-methylquinoline-3-carbaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a generalized procedure based on established methods for quinoline derivatives.

Sample Preparation

- **Standard Solution:** Accurately weigh approximately 10 mg of **2-Hydroxy-7-methylquinoline-3-carbaldehyde** standard.
- **Dissolution:** Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.
- **Working Solution:** Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for creating a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

GC-MS Instrumentation and Conditions

- **Instrument:** Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- **GC Column:** DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
- **Injector:** Split/splitless injector.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Injection Volume:** 1 µL.
- **Injector Temperature:** 280°C.
- **Injection Mode:** Splitless.

Temperature Program

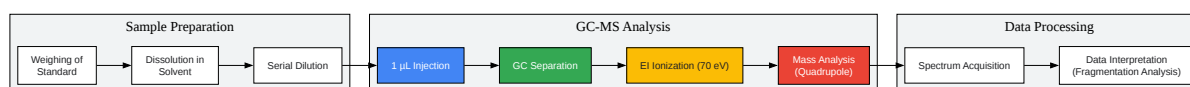
- **Initial Oven Temperature:** 100°C, hold for 2 minutes.

- Ramp: Increase temperature at a rate of 15°C/min to 280°C.
- Final Hold: Hold at 280°C for 10 minutes.

Mass Spectrometer Parameters

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-500.
- Scan Mode: Full Scan.

The overall workflow for this analytical process is depicted in the diagram below.



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Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide outlines the key mass spectrometric data and analytical protocols for the characterization of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**. The molecular ion at m/z 187 and the predictable fragmentation pattern involving the loss of carbonyl and formyl groups provide a reliable method for its identification. The detailed GC-MS protocol offers a robust starting point for researchers to develop and validate quantitative and qualitative methods for this compound, aiding in its further investigation in drug development and scientific research.

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References

- 1. 2-Hydroxy-7-methylquinoline-3-carbaldehyde | C₁₁H₉NO₂ | CID 765518 - PubChem [pubchem.ncbi.nlm.nih.gov]
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